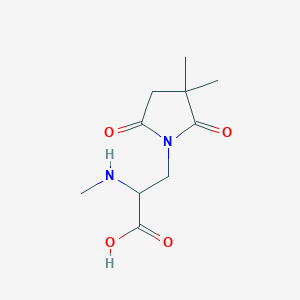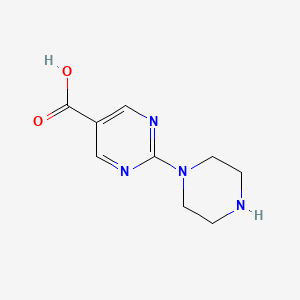
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a carboxylic acid group. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of a pyrimidine-5-carboxylic acid derivative, which is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a building block in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism by which 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The piperazine moiety can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and a pyrimidine ring with a carboxylic acid group makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-piperazin-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |
Clave InChI |
PFQZXLDMZUMMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


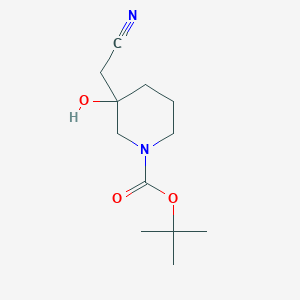
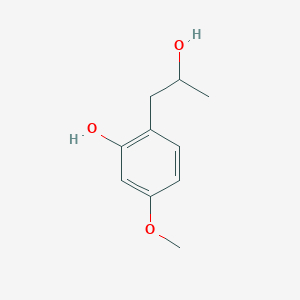
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)

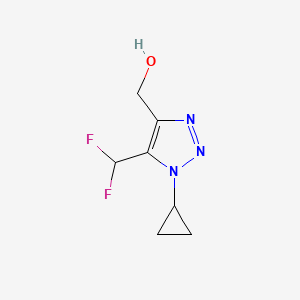
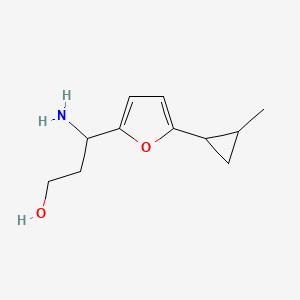
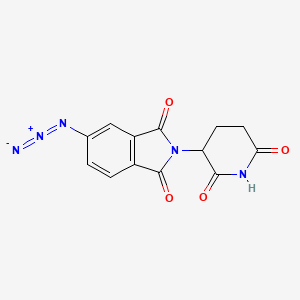
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)
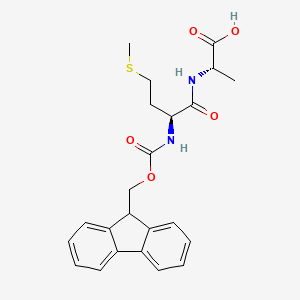
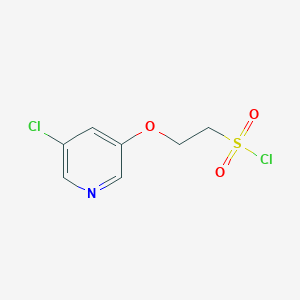

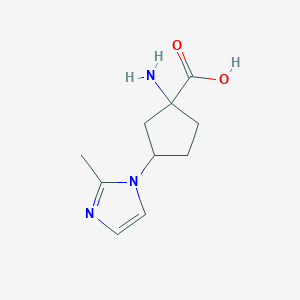
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
